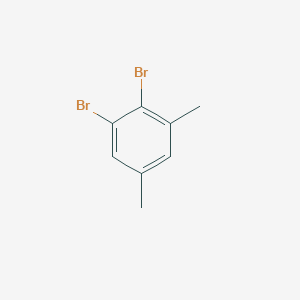

4,5-Dibromo-m-xylene

Description

Significance in Modern Organic Synthesis

Aryl bromides like 4,5-Dibromo-m-xylene are highly valuable substrates in modern organic synthesis. nih.gov They are frequently used in cross-coupling reactions, such as those catalyzed by palladium, nickel, or copper, to form diverse carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. nih.gov These reactions are fundamental to the production of pharmaceuticals, agrochemicals, pigments, and functional materials. nih.gov

While specific research detailing the extensive applications of 4,5-Dibromo-m-xylene is not as widespread as for some of its isomers, its structure suggests its potential as a precursor. For instance, related dihalogenated xylenes (B1142099) are used in the synthesis of more complex molecules. The isomer α,α′-Dibromo-m-xylene, for example, is used to prepare dinuclear half-titanocenes and to cross-link peptides. sigmaaldrich.comsigmaaldrich.com Similarly, 1,2-Dibromo-4,5-dimethylbenzene (4,5-Dibromo-o-xylene) is a reagent in the synthesis of thalidomide (B1683933) derivatives and can be used to create photosensitizers for photodynamic therapy. chemicalbook.com Given these precedents, 4,5-Dibromo-m-xylene holds potential as a rigid building block for constructing metal-organic frameworks, polymers, and complex organic molecules where precise spatial arrangement of functional groups is required. The bromine atoms can be converted into organolithium or Grignard reagents, or participate in nucleophilic aromatic substitution, further extending its synthetic utility. nih.gov

Contextualization within the Class of Dihalogenated Xylenes

Xylene (dimethylbenzene) has three structural isomers: ortho-, meta-, and para-xylene. researchgate.net The introduction of two bromine atoms to the aromatic ring of these isomers leads to a variety of dihalogenated xylene derivatives, each with distinct properties. The reactivity and physical characteristics of these isomers are dictated by the relative positions of the two methyl groups and the two bromine atoms on the benzene (B151609) ring.

The presence of electron-withdrawing halogen atoms makes the oxidation of halogenated xylenes more challenging compared to unsubstituted xylene. google.com This difference in reactivity is a key consideration in their synthetic applications. For example, the liquid phase oxidation of halo-ortho-xylene is a method used to produce halophthalic acid, a precursor for polyetherimides. google.com

Below is a table comparing 4,5-Dibromo-m-xylene with one of its isomers, 4,5-Dibromo-o-xylene, for which more data is available.

| Property | 4,5-Dibromo-m-xylene | 4,5-Dibromo-o-xylene |

| Molecular Formula | C₈H₈Br₂ scbt.comscbt.com | C₈H₈Br₂ thermofisher.comvwr.com |

| Molecular Weight | 263.96 g/mol scbt.comscbt.com | 263.96 g/mol |

| IUPAC Name | 1,5-Dibromo-2,4-dimethylbenzene (B59744) | 1,2-Dibromo-4,5-dimethylbenzene thermofisher.com |

| CAS Number | Not readily available | 24932-48-7 thermofisher.comvwr.com |

| Appearance | - | White crystals or powder thermofisher.com |

| Melting Point | - | 82.0-92.0 °C thermofisher.com |

| Boiling Point | - | 279.1 °C vwr.com |

Data for 4,5-Dibromo-m-xylene is limited in readily accessible sources.

Evolution of Research on Aromatic Bromination Chemistry

The synthesis of compounds like 4,5-Dibromo-m-xylene is a direct result of the long history of research into electrophilic aromatic substitution (EAS). rsc.org This class of reactions is one of the most fundamental and widely studied in organic chemistry. rsc.org The first reports of EAS reactions that resemble modern understanding date back to the late 19th century. rsc.org In 1890, Henry Armstrong proposed a mechanism for aromatic electrophilic substitution that is remarkably close to the one accepted today, even predating the discovery of the electron. ic.ac.uk His work included the concept of what is now known as the Wheland intermediate. ic.ac.uk

Initially, aromatic bromination required harsh conditions. For instance, the bromination of benzene itself does not proceed without a catalyst like iron(III) bromide (FeBr₃). openstax.org The catalyst polarizes the bromine molecule, making it a more potent electrophile capable of attacking the relatively stable benzene ring. openstax.org The reaction proceeds through a carbocation intermediate, which then loses a proton to restore the aromaticity of the ring, resulting in a substitution product rather than an addition product. openstax.org

Over the 20th century, and into the 21st, research has focused on developing more selective and milder brominating agents and methods. nih.gov This has been driven by the need to synthesize complex molecules with specific substitution patterns, such as pharmaceuticals and functional materials. nih.gov Modern methods often employ reagents like N-bromosuccinimide (NBS), sometimes in conjunction with catalysts like silica (B1680970) gel or zeolites, to achieve high regioselectivity (e.g., para-selective bromination). nih.gov The development of highly electrophilic bromine sources, such as Et₂SBr•SbCl₅Br (BDSB), has enabled the bromination of even deactivated or complex aromatic systems with high efficiency. orgsyn.org This continuous evolution allows for the precise and predictable synthesis of specific isomers like 4,5-Dibromo-m-xylene, providing chemists with the tools to build intricate molecular structures. orgsyn.org

Structure

3D Structure

Properties

Molecular Formula |

C8H8Br2 |

|---|---|

Molecular Weight |

263.96 g/mol |

IUPAC Name |

1,2-dibromo-3,5-dimethylbenzene |

InChI |

InChI=1S/C8H8Br2/c1-5-3-6(2)8(10)7(9)4-5/h3-4H,1-2H3 |

InChI Key |

SSNMFFLHHLCNOM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)Br)C |

Origin of Product |

United States |

Reactivity and Reaction Pathways of 4,5 Dibromo M Xylene Derivatives

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a fundamental reaction class for the functionalization of aryl halides. The feasibility of SNAr reactions on 4,5-dibromo-m-xylene is significantly influenced by the electronic nature of the aromatic ring and the strength of the attacking nucleophile. The presence of two electron-donating methyl groups on the benzene (B151609) ring generally disfavors classical SNAr mechanisms, which are typically facilitated by strong electron-withdrawing groups. However, under specific conditions, particularly with potent nucleophiles or through alternative mechanisms like the SRN1 (radical-nucleophilic aromatic substitution) pathway, substitution of the bromine atoms can be achieved.

The reaction of 4,5-dibromo-m-xylene with nitrogen nucleophiles, such as ammonia, amines, and amides, can lead to the formation of the corresponding amino-substituted m-xylene (B151644) derivatives. These reactions often require harsh conditions, including high temperatures and pressures, due to the electron-rich nature of the m-xylene ring. The use of strong bases or catalysts can facilitate these transformations. For instance, the synthesis of 4,5-diamino-m-xylene from 4,5-dibromo-m-xylene would likely necessitate the use of a strong aminating agent in a polar aprotic solvent at elevated temperatures. The relative reactivity of the two bromine atoms may be influenced by steric hindrance from the adjacent methyl groups.

Similar to nitrogen nucleophiles, the reaction of 4,5-dibromo-m-xylene with oxygen nucleophiles (e.g., alkoxides, hydroxides) and sulfur nucleophiles (e.g., thiolates) to form ethers, phenols, and thioethers, respectively, is challenging under standard SNAr conditions. The electron-donating methyl groups decrease the electrophilicity of the carbon atoms attached to the bromine atoms, thereby hindering nucleophilic attack. To overcome this, transition metal-catalyzed processes, such as the Buchwald-Hartwig amination for nitrogen nucleophiles and analogous C-O and C-S coupling reactions, are often more effective alternatives to traditional SNAr.

The regioselectivity of SNAr reactions on 4,5-dibromo-m-xylene is a key consideration. The two bromine atoms are in non-equivalent positions relative to the methyl groups. The bromine at the 4-position is para to one methyl group and ortho to the other, while the bromine at the 5-position is ortho to one methyl group and meta to the other.

Electronic Factors: The electron-donating nature of the methyl groups increases the electron density of the aromatic ring, particularly at the ortho and para positions. This deactivates the ring towards nucleophilic attack. For a classical SNAr mechanism, which proceeds through a negatively charged Meisenheimer complex, this electron donation is destabilizing.

Stereochemical Factors: The methyl groups can exert steric hindrance, potentially influencing the approach of the nucleophile. The bromine atom at the 5-position, being flanked by a bromine and a methyl group, might be more sterically hindered than the bromine at the 4-position. This could lead to preferential substitution at the 4-position, although electronic effects will also play a crucial role.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile methodology for the formation of carbon-carbon and carbon-heteroatom bonds, and they represent the most common and effective way to functionalize 4,5-dibromo-m-xylene.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (boronic acid or ester) and an organohalide. organic-chemistry.org 4,5-Dibromo-m-xylene can serve as a dihalide substrate in this reaction, allowing for the sequential or simultaneous introduction of two different aryl or heteroaryl groups.

The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are critical for achieving high yields and selectivity. By carefully controlling the stoichiometry of the boronic acid and the reaction time, it is possible to achieve selective mono-arylation or di-arylation. The differential reactivity of the two bromine atoms, influenced by the electronic and steric factors discussed earlier, can also be exploited for selective functionalization.

Table 1: Hypothetical Suzuki-Miyaura Coupling Reactions of 4,5-Dibromo-m-xylene

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

| 1 | Phenylboronic acid (1.1 eq) | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 4-Bromo-5-phenyl-m-xylene | 75 |

| 2 | Phenylboronic acid (2.2 eq) | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 4,5-Diphenyl-m-xylene | 85 |

| 3 | 2-Thienylboronic acid (1.1 eq) | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 4-Bromo-5-(2-thienyl)-m-xylene | 70 |

Note: This table is illustrative and based on general principles of Suzuki-Miyaura coupling. Actual results would depend on specific experimental conditions.

The Stille coupling is another powerful palladium-catalyzed cross-coupling reaction that involves the reaction of an organohalide with an organostannane (organotin compound). nobelprize.org Similar to the Suzuki coupling, 4,5-dibromo-m-xylene can be used as a substrate to form new carbon-carbon bonds.

The Stille coupling is known for its tolerance of a wide range of functional groups and is often used in the synthesis of complex organic molecules. The reaction typically proceeds under neutral or mildly basic conditions. As with the Suzuki coupling, selective mono- or di-functionalization of 4,5-dibromo-m-xylene can be achieved by controlling the reaction parameters.

Table 2: Hypothetical Stille Coupling Reactions of 4,5-Dibromo-m-xylene

| Entry | Organostannane | Catalyst | Additive | Solvent | Product | Yield (%) |

| 1 | (Tributylstannyl)benzene (1.1 eq) | Pd(PPh₃)₄ | - | Toluene | 4-Bromo-5-phenyl-m-xylene | 70 |

| 2 | (Tributylstannyl)benzene (2.2 eq) | Pd(PPh₃)₄ | - | Toluene | 4,5-Diphenyl-m-xylene | 80 |

| 3 | 2-(Tributylstannyl)furan (1.1 eq) | PdCl₂(AsPh₃)₂ | CuI | NMP | 4-Bromo-5-(2-furyl)-m-xylene | 65 |

Note: This table is illustrative and based on general principles of Stille coupling. Actual results would depend on specific experimental conditions.

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction used for the formation of carbon-nitrogen (C-N) bonds. organic-chemistry.orgyoutube.com This reaction facilitates the synthesis of aryl amines from aryl halides and primary or secondary amines. organic-chemistry.org For 4,5-Dibromo-m-xylene, this strategy is particularly useful for synthesizing substituted m-phenylenediamines, which are valuable building blocks in materials science and medicinal chemistry.

The reaction can be performed in a stepwise manner, allowing for the introduction of two different amine nucleophiles, or in a single step to produce a symmetrical diamine. The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for achieving high yields and preventing side reactions. Modern catalyst systems have been developed that are effective for a broad range of substrates, including sterically hindered amines.

Key Research Findings:

Catalyst System: The catalytic cycle typically involves a Pd(0) species that undergoes oxidative addition into the aryl-bromine bond. The choice of ligand, often a bulky, electron-rich phosphine, is crucial for promoting both the oxidative addition and the subsequent reductive elimination steps.

Reaction Conditions: The reaction is typically carried out in an inert solvent, such as toluene or dioxane, in the presence of a base like sodium tert-butoxide (NaOt-Bu) or potassium phosphate (K₃PO₄).

Stepwise Functionalization: The differential reactivity of the two bromine atoms is generally low, but stepwise amination can be achieved by carefully controlling stoichiometry and reaction conditions, allowing for the synthesis of unsymmetrical products.

| Component | Examples | Function |

|---|---|---|

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |

| Ligand | Buchwald-type biarylphosphines (e.g., XPhos, SPhos), Josiphos-type ferrocenylphosphines | Stabilizes the palladium center and facilitates the catalytic cycle. |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine and facilitates the C-N bond-forming reductive elimination. |

| Amine | Primary alkylamines, secondary alkylamines, anilines | The nitrogen nucleophile that displaces the bromide. |

| Solvent | Toluene, Dioxane, THF | Provides the reaction medium. |

Negishi and Kumada Coupling Variants

For the formation of carbon-carbon (C-C) bonds, Negishi and Kumada cross-coupling reactions are highly effective methods applicable to 4,5-Dibromo-m-xylene. These reactions allow for the introduction of a wide variety of alkyl, vinyl, and aryl substituents.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.orgwikipedia.org Organozinc reagents are known for their high functional group tolerance, making the Negishi coupling a versatile tool in complex molecule synthesis. wikipedia.orgsigmaaldrich.com For 4,5-Dibromo-m-xylene, organozinc species can be prepared and coupled in situ to introduce two new carbon substituents. researchgate.net

Kumada Coupling: The Kumada coupling was the first reported transition-metal-catalyzed cross-coupling reaction and utilizes a Grignard reagent (organomagnesium halide) as the nucleophile. organic-chemistry.org It is typically catalyzed by nickel or palladium complexes. organic-chemistry.org While Grignard reagents are more reactive and less functional-group-tolerant than organozinc reagents, the Kumada coupling is a powerful and cost-effective method for synthesizing biaryls and alkyl-substituted arenes. organic-chemistry.org

Detailed Research Findings:

Catalyst Selection: Palladium catalysts, particularly those with bulky phosphine ligands, are generally effective for both reactions and offer high yields and broad substrate scope. wikipedia.org Nickel catalysts are also widely used, especially in Kumada couplings, and can be a more economical choice. wikipedia.orgorganic-chemistry.org

Reagent Preparation: Organozinc reagents for Negishi coupling can be prepared from the corresponding organolithium or Grignard reagents via transmetalation with a zinc salt (e.g., ZnCl₂). sigmaaldrich.com Grignard reagents for Kumada coupling are prepared directly from an organic halide and magnesium metal. organic-chemistry.org

Sequential Coupling: The two bromine atoms on 4,5-Dibromo-m-xylene can be functionalized sequentially. A first coupling reaction can be performed, followed by isolation of the mono-substituted product. This intermediate can then be subjected to a second, different coupling reaction to install a distinct substituent.

| Feature | Negishi Coupling | Kumada Coupling |

|---|---|---|

| Organometallic Reagent | Organozinc (R-ZnX) | Grignard (R-MgX) |

| Typical Catalysts | Pd(PPh₃)₄, Ni(dppe)Cl₂, Pd(P(t-Bu)₃)₂ | Ni(dppp)Cl₂, Pd(PPh₃)₄, Fe(acac)₃ |

| Functional Group Tolerance | High; tolerates esters, ketones, nitriles. sigmaaldrich.com | Lower; reagent reacts with acidic protons. organic-chemistry.org |

| Reactivity of Reagent | Moderate | High |

| Application with 4,5-Dibromo-m-xylene | Synthesis of complex, functionalized dialkyl- or diaryl-m-xylenes. | Efficient synthesis of simple dialkyl- or diaryl-m-xylenes. |

Organometallic Chemistry and Grignard Reagent Formation

The conversion of 4,5-Dibromo-m-xylene into its corresponding organometallic derivatives, particularly Grignard reagents, is a fundamental step for many subsequent transformations. Grignard reagents are organomagnesium halides (RMgX) that are highly reactive and serve as powerful carbon nucleophiles. sigmaaldrich.com

The formation of a Grignard reagent involves the reaction of the aryl bromide with magnesium metal turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). sigmaaldrich.comwikipedia.org The reaction can be initiated by using activating agents like iodine or 1,2-dibromoethane, which help to break through the passivating layer of magnesium oxide on the metal surface. wikipedia.org

From 4,5-Dibromo-m-xylene, either a mono-Grignard or a di-Grignard reagent can be formed depending on the stoichiometry of the magnesium used.

Mono-Grignard Reagent: Using one equivalent of magnesium allows for the formation of 4-bromo-5-(magnesiobromo)-m-xylene. This intermediate can then be reacted with an electrophile to yield a mono-substituted product.

Di-Grignard Reagent: Using an excess of magnesium (two or more equivalents) can lead to the formation of the di-Grignard reagent, m-xylene-4,5-diylbis(magnesium bromide). This powerful dinucleophile can be used in reactions with two equivalents of an electrophile or with a dielectrophile to form cyclic structures.

A common side reaction in Grignard reagent formation is Wurtz coupling, where the newly formed Grignard reagent reacts with a starting aryl halide molecule. researchgate.net This can be minimized by using dilute solutions and slow addition of the halide to the magnesium suspension.

| Parameter | Typical Conditions and Reagents |

|---|---|

| Halide Substrate | 4,5-Dibromo-m-xylene |

| Metal | Magnesium (turnings or ribbon) |

| Solvent | Anhydrous Diethyl Ether or Tetrahydrofuran (THF) |

| Activating Agents | Iodine (I₂), 1,2-Dibromoethane |

| Atmosphere | Inert (Nitrogen or Argon) |

| Key Intermediates | Mono-Grignard Reagent, Di-Grignard Reagent |

Cyclization and Macrocyclization Reactions Facilitated by Bromoxylene Scaffolds

The rigid 1,2,3,5-tetrasubstituted aromatic core of 4,5-Dibromo-m-xylene makes it an excellent scaffold for the synthesis of cyclophanes, macrocycles, and other complex, constrained architectures. The two bromine atoms serve as convenient handles for elaboration into longer chains that can subsequently be cyclized.

Ring-Closing Metathesis (RCM) in Cyclophane Synthesis

Ring-closing metathesis (RCM) is a powerful reaction that uses transition metal catalysts (typically ruthenium-based, such as Grubbs' catalysts) to form cyclic alkenes from diene precursors. wikipedia.org This strategy has been widely employed in the synthesis of cyclophanes, which are molecules containing one or more aromatic rings bridged by aliphatic chains. nih.gov

To utilize 4,5-Dibromo-m-xylene as a scaffold for RCM, the bromine atoms must first be converted into chains bearing terminal alkenes. This is typically achieved through a sequence of reactions:

Cross-Coupling: A Suzuki or Sonogashira coupling reaction is used to attach a functionalized group to the aryl bromide positions. For example, coupling with an alkyne that can be later converted to a terminal alkene.

Chain Elongation: Further synthetic steps are performed to build the diene precursor of the desired length.

RCM: The diene is then subjected to RCM conditions, where a metal carbene catalyst facilitates the intramolecular reaction to form the macrocyclic ring and release ethylene gas. wikipedia.org

This approach allows for the synthesis of [n,n]meta-cyclophanes and other related structures where the xylene unit provides conformational rigidity.

| Step | Reaction Type | Purpose | Typical Reagents |

|---|---|---|---|

| 1 | Cross-Coupling (e.g., Suzuki) | Introduce handles for chain elongation. | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃ |

| 2 | Functional Group Manipulation | Build the diolefin precursor. | Grignard addition of allylmagnesium bromide. beilstein-journals.org |

| 3 | Ring-Closing Metathesis (RCM) | Form the macrocyclic ring. | Grubbs' Catalyst (1st or 2nd generation). beilstein-journals.org |

| 4 | Post-Cyclization Modification | Saturation of the double bond. | H₂, Pd/C |

Intramolecular Cyclizations for Complex Architectures

Beyond RCM, the 4,5-Dibromo-m-xylene scaffold enables the synthesis of complex architectures through various other intramolecular cyclization strategies. These methods often rely on forming a long-chain precursor attached to the xylene core at both the 4- and 5-positions, followed by a ring-closing step.

One common approach involves the formation of the di-Grignard or di-lithio derivative of 4,5-dibromo-m-xylene. This highly reactive intermediate can then be treated with a suitable dielectrophile, such as a dihaloalkane or a diester, in a "one-pot" cyclization reaction. The success of these reactions often depends on using high-dilution conditions to favor the intramolecular cyclization pathway over intermolecular polymerization.

Alternatively, intramolecular versions of palladium-catalyzed coupling reactions can be employed. A precursor can be synthesized that contains, for example, a boronic ester at one end of a chain and a halide at the other, which can then undergo an intramolecular Suzuki coupling. Similarly, intramolecular Heck or Buchwald-Hartwig amination reactions can be designed to forge complex heterocyclic or polycyclic systems built upon the m-xylene framework. These strategies provide access to unique three-dimensional structures with well-defined shapes and cavities.

Applications in Advanced Molecular Construction and Functional Materials Science

Building Blocks for Complex Organic Molecules

As a foundational unit, 4,5-Dibromo-m-xylene provides a rigid aromatic core that can be chemically modified through a variety of reactions, primarily targeting its carbon-bromine bonds. This reactivity is fundamental to its role in constructing larger, more complex organic frameworks.

Precursors for Heterocyclic Systems

While direct, large-scale synthesis of common heterocyclic systems from 4,5-Dibromo-m-xylene is not extensively documented, its structure is amenable to reactions that can lead to the formation of rings containing heteroatoms. The two adjacent bromine atoms can, in principle, react with bidentate nucleophiles to form fused heterocyclic systems. For instance, reaction with a dinucleophile such as a diamine or a dithiol could potentially yield a xylene-fused diazepine or dithiepine ring system, respectively. These reactions would expand the library of available heterocyclic scaffolds, which are crucial components in medicinal chemistry and materials science. Further research into these cyclization strategies could unlock novel families of heterocyclic compounds.

Synthesis of Polysubstituted Aromatic Compounds

The primary utility of 4,5-Dibromo-m-xylene lies in its capacity to act as a scaffold for creating polysubstituted aromatic compounds. The bromine atoms are ideal handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions. wikipedia.orglibretexts.orgwikipedia.orgwikipedia.org These powerful synthetic methods allow for the precise formation of new carbon-carbon bonds.

For example, a double Suzuki coupling reaction could be employed to replace the two bromine atoms with aryl, heteroaryl, or vinyl groups, leading to the formation of complex terphenyl or stilbene-like structures. wikipedia.orgnih.govtcichemicals.com Similarly, Stille coupling offers a pathway to introduce a wide array of organic moieties using organotin reagents. libretexts.orgwikipedia.orgwiley-vch.de The Heck reaction provides a route to attach alkene functionalities. wikipedia.orgorganic-chemistry.orgchim.it The methyl groups on the xylene ring influence the electronic properties and solubility of the resulting compounds and can also be functionalized in subsequent synthetic steps. This multi-faceted reactivity allows for the systematic construction of highly decorated aromatic platforms.

| Coupling Reaction | Reagent Type | Potential Product Structure |

| Suzuki Coupling | Organoboron compounds (e.g., boronic acids) | Biaryl or polyaryl systems |

| Stille Coupling | Organotin compounds (organostannanes) | Complex substituted aromatics |

| Heck Reaction | Alkenes | Substituted styrenes and stilbenes |

Integration into Supramolecular Architectures

Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. The defined geometry and potential for functionalization of 4,5-Dibromo-m-xylene make it an intriguing candidate for designing components of such systems.

Host-Guest Chemistry Involving Xylene Scaffolds

While specific host-guest systems based on 4,5-Dibromo-m-xylene are not widely reported, its derivatives have the potential to form molecular clefts or cavities. By replacing the bromine atoms with larger, concave organic groups through the coupling reactions mentioned previously, it is possible to engineer molecules that can act as hosts. These synthetic hosts could be designed to selectively bind to specific guest molecules, such as fullerenes or other aromatics, through forces like pi-pi stacking and van der Waals interactions. The methyl groups would further influence the shape and binding properties of the cavity.

Self-Assembly of Advanced Molecular Frameworks

The derivatization of 4,5-Dibromo-m-xylene can lead to molecules capable of self-assembly. For instance, introducing functional groups that can form strong, directional non-covalent bonds (like hydrogen bonds or halogen bonds) would enable the molecules to spontaneously organize into larger architectures such as liquid crystals, gels, or porous organic frameworks. The rigid xylene core ensures that the resulting structures have a well-defined and predictable geometry, which is essential for the creation of functional materials with tailored optical or electronic properties.

Contributions to Polymer and Materials Synthesis

Dibromo-aromatic compounds are fundamental monomers for the synthesis of a wide range of conjugated polymers, which are materials of great interest for applications in electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The two reactive bromine sites on 4,5-Dibromo-m-xylene allow it to undergo step-growth polymerization with suitable comonomers. For example, polymerization with a diboronic acid via Suzuki polycondensation would yield a poly(phenylene)-type polymer. nih.govnsf.gov The specific 1,2-dibromo substitution pattern, combined with the 3,5-dimethyl substitution, would result in a polymer with a unique twisted backbone. This twisting can disrupt extensive chain packing, which often enhances solubility and can be used to tune the electronic properties of the resulting conductive polymer. researchgate.netnobelprize.org The development of such polymers from this specific xylene isomer could lead to new materials with optimized performance for electronic device applications.

Crosslinking Agents in Polymeric Membranes for Nanofiltration

There is no available research specifically detailing the use of 4,5-Dibromo-m-xylene as a crosslinking agent for polymeric membranes intended for nanofiltration. While dibromo compounds are generally utilized for crosslinking polymers to enhance their mechanical and chemical stability, specific studies employing the 4,5-dibromo isomer of m-xylene (B151644) for this purpose have not been identified.

Monomers for Specialty Polymers

No specific specialty polymers synthesized directly from 4,5-Dibromo-m-xylene as a monomer unit are documented in the available literature. The reactivity of the two bromine atoms on the aromatic ring suggests its potential use in polycondensation reactions, such as Suzuki or Stille couplings, to form conjugated polymers. However, concrete examples and detailed research findings of polymers derived from this specific monomer are not reported.

Development of Optoelectronic and Luminescent Materials

Building Blocks for Organic Light-Emitting Diodes (OLEDs)

There is no specific information available that describes the application of 4,5-Dibromo-m-xylene as a building block for the synthesis of emitter, host, or transport layer materials for organic light-emitting diodes.

Advanced Spectroscopic and Structural Elucidation of 4,5 Dibromo M Xylene and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms. For 4,5-Dibromo-m-xylene, a complete assignment of its proton (¹H) and carbon-¹³ (¹³C) NMR spectra is essential for unambiguous structural confirmation.

High-Resolution ¹H and ¹³C NMR for Structural Assignment

Due to the symmetrical nature of 4,5-Dibromo-m-xylene, its ¹H and ¹³C NMR spectra are expected to be relatively simple. The molecule possesses a plane of symmetry that renders the two methyl groups and the two aromatic protons chemically equivalent.

In the ¹H NMR spectrum, two distinct signals are anticipated. The protons of the two methyl groups (-CH₃) would give rise to a single resonance, typically observed in the upfield region of the spectrum. The two aromatic protons, situated on the benzene (B151609) ring, would also be equivalent and produce a single signal in the downfield aromatic region.

The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals, corresponding to the four unique carbon environments in the molecule: one for the two equivalent methyl carbons, one for the two equivalent aromatic carbons bearing the methyl groups, one for the two equivalent aromatic carbons bearing the bromine atoms, and one for the two equivalent aromatic carbons bearing hydrogen atoms. The chemical shifts of these carbons are influenced by the electronegativity of the attached bromine atoms and the electron-donating nature of the methyl groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4,5-Dibromo-m-xylene (Note: These are predicted values and may vary slightly from experimental data.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₃ | ~2.3 | ~20 |

| Ar-H | ~7.2 | ~130 |

| Ar-C-CH₃ | - | ~140 |

| Ar-C-Br | - | ~125 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To unequivocally assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to identify scalar couplings between protons. In the case of 4,5-Dibromo-m-xylene, no significant proton-proton couplings are expected as the aromatic protons are equivalent and isolated from the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show a correlation between the methyl proton signal and the methyl carbon signal, as well as a correlation between the aromatic proton signal and its directly attached aromatic carbon signal.

Vibrational Spectroscopy (Infrared and Raman)

Analysis of Fundamental Modes and Group Frequencies

The IR and Raman spectra of 4,5-Dibromo-m-xylene would be characterized by several key vibrational modes. The presence of the aromatic ring will give rise to C-H stretching vibrations typically observed above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ region. The methyl groups will exhibit characteristic symmetric and asymmetric C-H stretching and bending vibrations. The C-Br stretching vibrations are expected at lower frequencies, typically in the range of 500-700 cm⁻¹.

Table 2: Expected Key Vibrational Frequencies for 4,5-Dibromo-m-xylene

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Methyl C-H Stretch | 3000-2850 | IR, Raman |

| Aromatic C=C Stretch | 1600-1450 | IR, Raman |

| Methyl C-H Bend | 1470-1370 | IR, Raman |

| C-Br Stretch | 700-500 | IR, Raman |

Conformational Analysis Through Vibrational Studies

For a relatively rigid molecule like 4,5-Dibromo-m-xylene, significant conformational isomerism is not expected at room temperature. The primary conformational flexibility would involve the rotation of the methyl groups. However, the energy barrier for this rotation is typically low, and at room temperature, it is not usually possible to distinguish between different rotamers using vibrational spectroscopy. Theoretical calculations, often performed in conjunction with experimental studies on related molecules, can help to predict the most stable conformation and its corresponding vibrational frequencies. For instance, studies on isomers like α,α'-dibromo-m-xylene have utilized Fourier transform infrared (FTIR) and FT-Raman spectroscopy alongside quantum mechanical calculations to perform complete vibrational assignments and conformational analyses. nih.gov

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

For 4,5-Dibromo-m-xylene, the electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺). Due to the presence of two bromine atoms, this molecular ion peak will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion region will show three peaks: one for the molecule containing two ⁷⁹Br atoms (M), one for the molecule containing one ⁷⁹Br and one ⁸¹Br atom (M+2), and one for the molecule containing two ⁸¹Br atoms (M+4), with a relative intensity ratio of approximately 1:2:1.

Common fragmentation pathways for halogenated aromatic compounds include the loss of a bromine atom (M-Br)⁺ and the loss of a methyl group (M-CH₃)⁺. Subsequent fragmentation of these initial ions would provide further structural information. For example, the loss of a methyl group from the molecular ion would be followed by the loss of the two bromine atoms.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a critical technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio to a very high degree of accuracy. For 4,5-dibromo-m-xylene (C₈H₈Br₂), HRMS would be employed to confirm its molecular formula.

The theoretical exact mass of 4,5-dibromo-m-xylene can be calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ⁷⁹Br). This calculated value would then be compared to the experimentally determined mass from an HRMS instrument. A close correlation between the theoretical and experimental masses provides strong evidence for the compound's elemental composition.

Table 1: Theoretical Isotopic Mass Data for 4,5-Dibromo-m-xylene

| Isotope | Abundance (%) | Atomic Mass (Da) |

| ¹²C | 98.93 | 12.000000 |

| ¹³C | 1.07 | 13.003355 |

| ¹H | 99.985 | 1.007825 |

| ²H | 0.015 | 2.014102 |

| ⁷⁹Br | 50.69 | 78.918337 |

| ⁸¹Br | 49.31 | 80.916291 |

This table presents the necessary isotopic data for calculating the theoretical exact mass and isotopic distribution pattern for 4,5-dibromo-m-xylene. However, no specific experimental HRMS data for this compound is publicly available.

Fragmentation Pathway Analysis by Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion of 4,5-dibromo-m-xylene would be isolated and then subjected to collision-induced dissociation (CID) to generate a series of fragment ions. The analysis of these fragments provides insights into the molecule's connectivity.

For 4,5-dibromo-m-xylene, characteristic fragmentation pathways would likely involve the loss of bromine atoms and methyl groups. The relative stability of the resulting carbocations would influence the observed fragmentation pattern. For instance, the loss of a bromine radical would be a probable initial fragmentation step. Subsequent fragmentation could involve the loss of a methyl radical or the other bromine atom.

While general principles of fragmentation for halogenated aromatic compounds are well-established, specific MS/MS fragmentation data and detailed pathway analysis for 4,5-dibromo-m-xylene are not available in the reviewed scientific literature.

X-ray Crystallography for Solid-State Structural Confirmation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous confirmation of the substitution pattern of the bromine atoms and methyl groups on the benzene ring of 4,5-dibromo-m-xylene.

A successful crystallographic analysis would yield detailed information, including:

Unit Cell Dimensions: The parameters (a, b, c, α, β, γ) that define the repeating unit of the crystal lattice.

Space Group: The symmetry operations that describe the arrangement of molecules within the crystal.

Atomic Coordinates: The precise x, y, and z coordinates of each atom in the molecule.

Bond Lengths and Angles: Exact measurements of the distances between bonded atoms and the angles between adjacent bonds.

Table 2: Hypothetical Crystallographic Data Parameters for 4,5-Dibromo-m-xylene

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| a (Å) | Unit cell length |

| b (Å) | Unit cell length |

| c (Å) | Unit cell length |

| α (°) | Unit cell angle |

| β (°) | Unit cell angle |

| γ (°) | Unit cell angle |

| Volume (ų) | Volume of the unit cell |

| Z | Number of molecules per unit cell |

This table outlines the type of data that would be obtained from an X-ray crystallographic study. However, no published crystal structure for 4,5-dibromo-m-xylene could be located.

Spectroscopic Characterization of Electronic Transitions

The electronic transitions of 4,5-dibromo-m-xylene would typically be investigated using Ultraviolet-Visible (UV-Vis) spectroscopy. The absorption of UV or visible light by the molecule promotes electrons from lower energy molecular orbitals (typically π orbitals in aromatic systems) to higher energy molecular orbitals (π* orbitals).

The UV-Vis spectrum of 4,5-dibromo-m-xylene would be expected to show characteristic absorption bands corresponding to π → π* transitions of the substituted benzene ring. The position (λmax) and intensity (molar absorptivity, ε) of these bands are influenced by the substituents. The two bromine atoms and two methyl groups would act as auxochromes, causing a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene.

Detailed experimental data, including specific λmax values and molar absorptivities for the electronic transitions of 4,5-dibromo-m-xylene, are not documented in the available scientific literature.

Computational Chemistry and Theoretical Investigations of 4,5 Dibromo M Xylene

Density Functional Theory (DFT) Calculations

Comprehensive computational studies on 4,5-Dibromo-m-xylene are limited in publicly accessible scientific literature. Theoretical investigations using Density Functional Theory (DFT) are crucial for understanding the electronic and structural properties of molecules. Such calculations typically employ specific functionals and basis sets to solve the Schrödinger equation, providing insights into the molecule's behavior. For analogous aromatic compounds, methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used to achieve a balance between computational cost and accuracy.

Electronic Structure Analysis (HOMO-LUMO Energies)

The electronic structure of a molecule is fundamental to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an important indicator of chemical stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap implies the opposite.

Interactive Data Table: Hypothetical HOMO-LUMO Energies (Illustrative) This table is for illustrative purposes to show how data would be presented. Actual values require specific DFT calculations.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.50 |

| LUMO | -1.20 |

Molecular Geometry Optimization and Conformer Studies

Molecular geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. This provides the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles. For 4,5-Dibromo-m-xylene, the planarity of the benzene (B151609) ring and the orientation of the methyl groups and bromine atoms would be determined.

Conformer studies would investigate different spatial arrangements of the methyl groups' hydrogen atoms relative to the benzene ring. Due to the relatively free rotation around the C-C single bonds connecting the methyl groups to the ring, different conformers may exist. DFT calculations can determine the relative energies of these conformers to identify the most stable one.

Interactive Data Table: Hypothetical Optimized Geometric Parameters (Illustrative) This table is for illustrative purposes. Actual values require specific DFT calculations.

| Bond/Angle | Value |

|---|---|

| C-C (aromatic) | ~1.39 Å |

| C-Br | ~1.90 Å |

| C-C (methyl) | ~1.51 Å |

| C-H (methyl) | ~1.09 Å |

| ∠C-C-C (ring) | ~120° |

Natural Bond Orbital (NBO) Analysis for Electron Delocalization

Natural Bond Orbital (NBO) analysis is a computational method used to study the delocalization of electron density and the nature of bonding within a molecule. It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding orbitals.

For 4,5-Dibromo-m-xylene, NBO analysis would quantify the delocalization of π-electrons within the benzene ring and investigate hyperconjugative interactions between the methyl groups' C-H bonds and the ring. It can also describe the nature of the C-Br bonds and the lone pairs on the bromine atoms. The analysis provides information on charge distribution and the stability arising from electron delocalization.

Theoretical Studies on Chemical Reactivity Descriptors

Chemical reactivity descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity. These descriptors help in predicting the sites and types of chemical reactions a molecule is likely to undergo.

Fukui Functions and Local Reactivity Indices

Fukui functions are used to describe the reactivity of different atomic sites within a molecule. They indicate the change in electron density at a specific point in the molecule when an electron is added or removed. The Fukui function helps to identify the most electrophilic and nucleophilic sites.

f+(r) : for nucleophilic attack (measures the site's reactivity towards an electron-donating species).

f-(r) : for electrophilic attack (measures the site's reactivity towards an electron-accepting species).

f0(r) : for radical attack.

Local reactivity indices, such as the local softness and local electrophilicity/nucleophilicity, are derived from the Fukui functions and provide a more detailed picture of site-specific reactivity. For 4,5-Dibromo-m-xylene, these indices would predict which of the carbon atoms in the ring are most susceptible to electrophilic or nucleophilic substitution.

Bond Dissociation Energy (BDE) Calculations

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically, forming two radicals. It is a critical parameter for understanding reaction mechanisms, particularly those involving radical intermediates. DFT calculations can provide reliable estimates of BDEs. For 4,5-Dibromo-m-xylene, the BDEs of the C-Br and the benzylic C-H bonds would be of particular interest. The C-Br bond strength will influence its reactivity in reactions like cross-coupling, while the benzylic C-H BDE is important for radical halogenation reactions.

Interactive Data Table: Hypothetical Bond Dissociation Energies (Illustrative) This table is for illustrative purposes. Actual values require specific DFT calculations.

| Bond | BDE (kcal/mol) |

|---|---|

| C-Br | ~75 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations would serve as a powerful tool to explore the dynamic behavior of 4,5-dibromo-m-xylene in various environments, providing insights into its conformational flexibility, intermolecular interactions, and transport properties.

A typical MD simulation would begin with the construction of a molecular model of 4,5-dibromo-m-xylene. The interactions within the molecule (bond stretching, angle bending, and torsional rotations) and between molecules would be described by a force field, such as AMBER, CHARMM, or OPLS. The system would consist of a central 4,5-dibromo-m-xylene molecule surrounded by a solvent, such as water or an organic solvent, in a periodic boundary box to simulate a bulk environment.

The simulation would proceed by numerically integrating Newton's equations of motion for all atoms in the system over a specified time, typically on the order of nanoseconds to microseconds. This would generate a trajectory of atomic positions and velocities, from which various properties can be calculated. For instance, analysis of the dihedral angles of the methyl groups relative to the benzene ring would reveal the conformational preferences and rotational barriers.

Furthermore, radial distribution functions could be calculated to understand the solvation structure around the molecule, identifying the preferred locations of solvent molecules. Transport properties like the diffusion coefficient of 4,5-dibromo-m-xylene in a given solvent could also be determined from the mean square displacement of the molecule over time. Such simulations would be crucial in understanding how this compound behaves in a condensed phase, which is essential for predicting its reactivity and interactions in chemical processes.

Quantum Chemical Calculations of Spectroscopic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting and interpreting the spectroscopic properties of molecules like 4,5-dibromo-m-xylene. These methods provide a detailed understanding of the electronic structure and its relationship to vibrational and electronic spectra.

The vibrational spectrum of 4,5-dibromo-m-xylene, encompassing both infrared (IR) and Raman frequencies, can be accurately predicted using DFT calculations. A common approach involves geometry optimization of the molecule to find its lowest energy conformation. Following this, a frequency calculation is performed at the same level of theory. This calculation provides the harmonic vibrational frequencies, which correspond to the fundamental modes of vibration of the molecule.

For a more accurate comparison with experimental data, the calculated harmonic frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining reliable results. A study on the related isomer, α,α'-dibromo-m-xylene, successfully employed the B3LYP functional with various basis sets to assign its vibrational modes. researchgate.net

The predicted vibrational spectrum can aid in the identification and characterization of 4,5-dibromo-m-xylene. Each calculated frequency can be animated to visualize the corresponding atomic motions, allowing for the assignment of specific bands in an experimental spectrum to particular functional groups, such as C-H stretching, C-C stretching of the aromatic ring, and C-Br stretching.

Table 1: Hypothetical Predicted Vibrational Frequencies for 4,5-Dibromo-m-xylene

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C-H Stretch (Methyl) | 3000 - 2900 |

| C-C Stretch (Aromatic) | 1600 - 1450 |

| C-H Bend (Methyl) | 1450 - 1350 |

| C-Br Stretch | 700 - 500 |

Note: This table presents a hypothetical set of predicted vibrational frequencies for 4,5-dibromo-m-xylene based on typical ranges for the indicated vibrational modes in similar aromatic compounds. Actual values would require specific quantum chemical calculations.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra (UV-Vis) of molecules. This approach can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

The calculation is typically performed on the optimized ground-state geometry of 4,5-dibromo-m-xylene. The TD-DFT method calculates the energies of the excited states and the probabilities of transitions from the ground state to these excited states. The results can be used to generate a theoretical UV-Vis spectrum, which can be compared with experimental measurements.

Analysis of the molecular orbitals involved in the electronic transitions can provide insights into the nature of the absorption bands. For substituted benzenes, the transitions are often of the π → π* type, involving the delocalized electrons of the aromatic ring. The positions and intensities of these bands are sensitive to the nature and position of the substituents. In the case of 4,5-dibromo-m-xylene, the bromine atoms and methyl groups would influence the energies of the molecular orbitals and thus the absorption spectrum.

Table 2: Hypothetical Predicted UV-Vis Absorption Data for 4,5-Dibromo-m-xylene

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

| S₀ → S₁ | ~ 280 | ~ 0.05 |

| S₀ → S₂ | ~ 230 | ~ 0.20 |

Note: This table presents hypothetical predicted UV-Vis absorption data for 4,5-dibromo-m-xylene based on typical electronic transitions observed in similar substituted benzene molecules. Actual values would require specific TD-DFT calculations.

Future Research Directions and Emerging Trends

Exploration of New Catalytic Systems for Derivatization

The two bromine atoms on the 4,5-Dibromo-m-xylene ring are prime sites for derivatization, particularly through cross-coupling reactions. Future research will likely focus on developing and optimizing catalytic systems to selectively functionalize one or both of these positions to build more complex molecules.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Sonogashira reactions, are powerful tools for forming new carbon-carbon bonds. acs.orgresearcher.lifenih.gov Research is trending towards the use of highly active and stable palladium catalysts, including those based on palladacycle complexes and those utilizing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs). nih.gov These advanced catalysts can achieve high turnover numbers, operate under mild conditions, and show broad substrate scope and functional group tolerance. magtech.com.cn For a molecule like 4,5-Dibromo-m-xylene, a key challenge and research focus will be achieving selective mono- or di-substitution by carefully tuning the catalyst, ligands, and reaction conditions. For instance, studies on similar dibromoarenes have shown that solvents and temperature can significantly influence whether a mono- or bis-coupled product is formed. mdpi.com

Beyond palladium, catalysts based on other transition metals like copper, nickel, and iron are gaining traction as more earth-abundant and cost-effective alternatives. acs.orgmagtech.com.cn Copper-catalyzed reactions, often in the presence of ligands like 1,10-phenanthroline, are effective for C-O and C-N bond formation. magtech.com.cn The development of novel dinuclear titanocenes from the related isomer α,α′-Dibromo-m-xylene highlights the potential for creating unique organometallic structures. sigmaaldrich.com The exploration of these alternative catalytic systems for 4,5-Dibromo-m-xylene could unlock new synthetic pathways.

| Catalytic System | Reaction Type | Potential Application for 4,5-Dibromo-m-xylene | Key Research Trend |

| Palladium/Phosphine Ligands | Suzuki, Sonogashira, Negishi, Buchwald-Hartwig | Selective C-C, C-N, and C-O bond formation at bromine sites. | Development of bulky, electron-rich ligands for higher activity and selectivity. nih.gov |

| Palladium/N-Heterocyclic Carbenes (NHCs) | Suzuki-Miyaura Coupling | Synthesis of biaryls and complex organic molecules. | Use of sterically hindered NHCs to improve catalyst stability and efficiency. researcher.life |

| Copper/Phenanthroline Ligands | Ullmann Condensation | Formation of diaryl ethers or amines. | Milder reaction conditions and broader substrate scope. magtech.com.cn |

| Iron/Nickel Catalysts | Cross-Coupling | Cost-effective and sustainable C-C bond formation. | Exploring earth-abundant metal catalysts as alternatives to palladium. acs.org |

This table summarizes potential catalytic systems for the derivatization of 4,5-Dibromo-m-xylene based on established trends in aryl halide chemistry.

Integration into Advanced Functional Devices and Systems

The unique substitution pattern of 4,5-Dibromo-m-xylene makes it a promising building block for advanced functional materials. By replacing the bromine atoms with specific functional groups, its derivatives could be tailored for applications in organic electronics, photonics, and sensor technology.

Derivatives of similar brominated xylenes (B1142099) are already being explored for such purposes. For example, α,α′-dibromo-xylenes have been used to synthesize dicationic ionic liquids and molecular bowls for host-guest chemistry. mdpi.comrsc.org Research has also shown that the isomers of dibromo-dimethylbenzene can be used to create extended dipyridyl ligands, which in turn form two-dimensional coordination polymers or Metal-Organic Frameworks (MOFs). researcher.life These materials are investigated for their catalytic properties and potential in gas storage.

Sustainable and Eco-Friendly Synthetic Methodologies

In line with the global push for green chemistry, a major future research direction will be the development of sustainable methods for synthesizing and derivatizing 4,5-Dibromo-m-xylene. ijsetpub.comsynthiaonline.com This involves minimizing waste, avoiding hazardous reagents and solvents, and improving energy efficiency.

The bromination of xylenes, the key step to producing the title compound, traditionally uses liquid bromine, which is highly toxic and corrosive. nih.gov Future research will focus on safer and greener brominating agents. This includes methods that generate bromine in situ from less hazardous bromide salts (like HBr or KBr) using an oxidant such as hydrogen peroxide or sodium bromate. nih.govresearchgate.net These oxidative bromination techniques can reduce risks and often proceed under milder conditions. researchgate.net Another trend is the move towards continuous flow processing, which offers enhanced safety by minimizing the amount of hazardous material present at any given time. nih.gov

For derivatization reactions, green chemistry principles promote the use of water as a solvent, biocatalysis, and recyclable catalysts. ijsetpub.comsynthiaonline.com For instance, Suzuki-Miyaura coupling reactions are increasingly being performed in aqueous media. lookchem.com The development of catalysts that can be recovered and reused is also a key goal. This includes immobilizing palladium on solid supports or using nanoparticle catalysts derived from biological sources, which paves the way for a circular economy for precious metals. researchgate.netsurrey.ac.uk

| Green Chemistry Principle | Application in 4,5-Dibromo-m-xylene Chemistry |

| Waste Prevention | Developing high-yield, selective reactions to minimize byproducts. nih.gov |

| Atom Economy | Using addition reactions and in situ reagent generation to incorporate most atoms into the final product. beyondbenign.org |

| Safer Solvents & Auxiliaries | Replacing hazardous solvents like dichloromethane (B109758) with water, ethanol, or performing reactions solvent-free. beyondbenign.org |

| Design for Energy Efficiency | Using highly active catalysts that allow reactions to proceed at ambient temperature and pressure. ijsetpub.com |

| Use of Renewable Feedstocks | Exploring bio-based routes to xylene precursors. |

| Catalysis | Employing recyclable heterogeneous or biocatalytic systems to replace stoichiometric reagents. surrey.ac.ukcircularbioengineering.at |

This table outlines the application of green chemistry principles to the lifecycle of 4,5-Dibromo-m-xylene, from its synthesis to its derivatization.

Computational Design and Prediction of Novel Derivatives with Tailored Properties

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the design and prediction of molecular properties before embarking on lengthy and resource-intensive laboratory synthesis. For 4,5-Dibromo-m-xylene, computational methods, particularly Density Functional Theory (DFT), will be crucial in predicting the properties of its novel derivatives and guiding synthetic efforts.

DFT calculations can be used to determine the geometric and electronic structures of molecules with high accuracy. researchgate.net This allows researchers to understand how different functional groups attached to the 4,5-Dibromo-m-xylene core will influence its shape, electronic energy levels (HOMO/LUMO), and reactivity. rsc.orgacs.org Such information is vital for designing materials for organic electronics, where the energy levels must be precisely tuned for efficient charge injection and transport. rsc.org Combined experimental and computational studies on related dicationic ionic liquids have already shown how DFT can reveal correlations between molecular structure, flexibility, and catalytic activity. mdpi.com

Beyond static properties, computational chemistry can model entire reaction pathways. acs.org This includes calculating the activation energies for different synthetic routes, identifying potential intermediates and transition states, and rationalizing the selectivity of catalytic reactions. For example, DFT studies can help explain why a particular catalyst favors mono-arylation over di-arylation in a cross-coupling reaction. This predictive power accelerates the optimization of reaction conditions and the discovery of new, efficient synthetic protocols. As computational power grows and algorithms improve, the in silico design of 4,5-Dibromo-m-xylene derivatives with tailored optical, electronic, and catalytic properties will become an increasingly prominent and impactful area of research. rsc.org

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 4,5-Dibromo-m-xylene with high purity?

- Methodological Answer : Synthesis optimization involves controlling reaction time, solvent selection, and purification steps. For example, refluxing in DMSO for 18 hours followed by reduced-pressure distillation and recrystallization (water-ethanol) can yield ~65% purity . Key variables include:

| Variable | Optimization Parameter |

|---|---|

| Solvent | DMSO (polar aprotic) |

| Time | 18-hour reflux |

| Purification | Water-ethanol recrystallization |

- Safety Note : Use fume hoods and protective equipment due to brominated intermediates. First-aid protocols for skin/eye exposure should follow SDS guidelines (e.g., 15-minute water rinsing) .

Q. How can researchers verify the structural integrity of 4,5-Dibromo-m-xylene post-synthesis?

- Analytical Workflow :

NMR Spectroscopy : Compare H and C NMR peaks with literature values (e.g., aromatic proton shifts at δ 7.2–7.8 ppm).

Mass Spectrometry : Confirm molecular ion peaks at m/z 264 (M) and isotopic patterns consistent with bromine.

Elemental Analysis : Validate Br content (~60.6% by weight).

- Data Validation : Cross-reference with databases like PubChem or Reaxys to resolve discrepancies in spectral assignments .

Advanced Research Questions

Q. How should researchers address contradictory data in reactivity studies of 4,5-Dibromo-m-xylene under varying conditions?

- Contradiction Analysis Framework :

Replicate Experiments : Ensure consistency in temperature, solvent polarity, and catalyst loading.

Statistical Comparison : Apply ANOVA to assess significance of observed differences (e.g., reaction yields under aerobic vs. inert atmospheres) .

Mechanistic Hypotheses : Use computational tools (DFT calculations) to model electronic effects of bromine substituents on reaction pathways .

- Case Study : Discrepancies in halogen-exchange reactions may arise from trace moisture; Karl Fischer titration can identify water content in solvents .

Q. What advanced strategies exist for predicting synthetic routes of 4,5-Dibromo-m-xylene derivatives?

- Computational Workflow :

- Database Mining : Use Reaxys or Pistachio to identify precedents for brominated aromatic systems.

- Retrosynthetic Analysis : Prioritize routes with minimal protecting groups (e.g., direct electrophilic bromination of m-xylene).

- Feasibility Scoring : Apply template relevance models (plausibility threshold >0.01) to rank synthetic pathways .

- Example : A route using Br/FeCl may score higher than Pd-catalyzed cross-coupling due to cost and scalability constraints.

Q. How can researchers integrate toxicological data into risk assessments for 4,5-Dibromo-m-xylene?

- Toxicity Profiling :

- Literature Review : Query databases (e.g., PubMed, ToxNet) using terms like "halogenated benzene toxicity" or "endocrine disruption" .

- In Silico Tools : Predict LD values via QSAR models (e.g., TEST software from EPA).

- Data Synthesis :

| Endpoint | Search Strategy |

|---|---|

| Acute Toxicity | "halogenated benzene LD50" |

| Chronic Effects | "dioxin-like activity" + "brominated aromatics" |

Methodological Best Practices

Q. What standards should govern data presentation in studies involving 4,5-Dibromo-m-xylene?

- Guidelines :

Raw Data : Archive in appendices (e.g., NMR spectra, chromatograms) .

Processed Data : Highlight key results (e.g., reaction yields, kinetic plots) in the main text.

Uncertainty Reporting : Include error bars for triplicate measurements and note instrument precision (±0.1% for elemental analysis) .

Q. How can researchers ensure reproducibility in interdisciplinary studies of brominated aromatics?

- Collaborative Protocols :

- Shared Metadata : Document solvent batches, equipment calibration dates, and ambient lab conditions.

- Open-Source Tools : Use platforms like GitHub for code sharing (e.g., Python scripts for NMR data processing) .

- Validation Step : Independent replication by a third-party lab using identical SDS-referenced safety protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.